5-({[3-(2-Hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-2-methoxybenzamide
Description
The compound 5-({[3-(2-Hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-2-methoxybenzamide features a 2-methoxybenzamide core substituted with a sulfamoyl group linked to a thiolan (tetrahydrothiophene) ring. The thiolan moiety is further modified with a 2-hydroxyethoxy group at the 3-position, introducing both hydrophilic and conformational rigidity to the structure.
Properties
IUPAC Name |
5-[[3-(2-hydroxyethoxy)thiolan-3-yl]methylsulfamoyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6S2/c1-22-13-3-2-11(8-12(13)14(16)19)25(20,21)17-9-15(23-6-5-18)4-7-24-10-15/h2-3,8,17-18H,4-7,9-10H2,1H3,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPDVXUTPFCFTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCSC2)OCCO)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[3-(2-Hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiolan Ring: The thiolan ring can be synthesized through a cyclization reaction involving a dithiol and an epoxide under basic conditions.
Attachment of the Hydroxyethoxy Group: The hydroxyethoxy group can be introduced via a nucleophilic substitution reaction using an appropriate alkylating agent.
Formation of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the thiolan derivative with sulfamoyl chloride in the presence of a base.
Attachment to the Benzamide Core: The final step involves coupling the thiolan derivative with 2-methoxybenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-({[3-(2-Hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The hydroxyethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-({[3-(2-Hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-({[3-(2-Hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the thiolan ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
5-(Dimethylsulfamoyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide
- Structure : Shares the 2-methoxybenzamide core and sulfamoyl group but substitutes the thiolan ring with a dimethylsulfamoyl group and a branched hydroxy-2-methylpropan-2-yl chain.
- Molecular Weight : 330.4 g/mol (lower than the target compound, suggesting reduced steric bulk).
- Key Differences : The absence of the sulfur-containing thiolan ring and hydroxyethoxy group may reduce conformational rigidity and hydrophilicity compared to the target compound. This could influence membrane permeability or metabolic stability .
LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)
- Structure : LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) replace the benzamide core with 1,3,4-oxadiazole rings.
- Biological Activity: Both exhibit antifungal activity via thioredoxin reductase inhibition. However, the oxadiazole ring may enhance π-π stacking interactions with target enzymes compared to the thiolan group .
[18F]Fallypride and [11C]Raclopride
- Structure : Benzamide derivatives with fluorinated alkyl chains (e.g., 3-fluoropropyl in [18F]fallypride) and methoxy groups.
- Application : Used in positron emission tomography (PET) for dopamine D2/D3 receptor imaging. The 2-methoxybenzamide moiety in these compounds is structurally analogous to the target compound, highlighting the importance of this core in receptor binding. However, the fluorinated chains enhance blood-brain barrier penetration, a feature absent in the target compound .
PI3Kα Inhibitor 5i
- Structure : Features a sulfamoyl-linked benzamide with a methoxypyridin-3-yl group and a thiadiazole substituent.
- Activity : Inhibits PI3Kα, a key enzyme in oncogenic signaling. The methoxypyridine group may enhance kinase selectivity, while the thiadiazole ring contributes to hydrophobic interactions. Compared to the target compound, the lack of a thiolan ring reduces sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key properties is summarized below:
Key Observations :
Hydrophilicity : The target compound’s 2-hydroxyethoxy group likely enhances water solubility compared to dimethylsulfamoyl () or fluorinated () analogues.
Sulfur Interactions : The thiolan sulfur could participate in hydrogen bonding or metal coordination, a feature absent in oxadiazole or pyridine-based analogues.
Biological Activity
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: 5-({[3-(2-Hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-2-methoxybenzamide
- Molecular Formula: C13H18N2O4S2
- Molecular Weight: Approximately 306.42 g/mol
This compound contains a sulfamoyl group, which is often associated with various biological activities, including antimicrobial and anti-inflammatory properties. The presence of the methoxybenzamide moiety suggests potential interactions with biological targets such as enzymes or receptors.
Antimicrobial Properties
Compounds containing sulfamoyl groups have been studied for their antimicrobial effects. They can inhibit bacterial growth by interfering with essential metabolic pathways. In vitro studies have shown that similar sulfamoyl compounds exhibit significant activity against a range of pathogenic bacteria, making them potential candidates for antibiotic development.
Anti-inflammatory Effects
The compound's structure may also confer anti-inflammatory properties. Research indicates that compounds with similar functional groups can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This suggests that "5-({[3-(2-Hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-2-methoxybenzamide" could be explored for its potential in treating inflammatory diseases.
Case Studies and Research Findings
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In Vitro Studies:
- Similar compounds have been tested using cell lines to assess their cytotoxicity and anti-inflammatory effects. For example, studies involving cell viability assays (such as MTT assays) have demonstrated that certain sulfamoyl compounds can reduce cell viability in a dose-dependent manner, indicating potential cytotoxic effects at higher concentrations.
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Mechanism of Action:
- The mechanism by which sulfamoyl compounds exert their biological activity often involves inhibition of key enzymes or receptors involved in inflammation and bacterial metabolism. Understanding these mechanisms is crucial for developing therapeutic agents.
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Comparative Analysis:
- A comparative analysis with other known sulfamoyl compounds may provide insights into the unique biological activities of "5-({[3-(2-Hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-2-methoxybenzamide." This could include examining structure-activity relationships (SAR) to identify which structural features contribute most significantly to its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
